The compound 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid, also known as Cilofexor, is a complex organic molecule primarily investigated for its therapeutic potential in treating primary sclerosing cholangitis, a chronic liver disease characterized by inflammation and scarring of the bile ducts. This compound belongs to the class of pyridinecarboxylic acids and features multiple functional groups that contribute to its biological activity and pharmacological properties.
Cilofexor is derived from extensive medicinal chemistry research aimed at developing novel treatments for liver diseases. It has been designated as an orphan drug in the European Union for its potential use in treating primary sclerosing cholangitis, highlighting its significance in addressing unmet medical needs in this area .
Cilofexor is classified as a non-polymeric organic compound with the following characteristics:
The synthesis of Cilofexor involves several steps that utilize various organic reactions. The key steps include:
The synthesis can be optimized using techniques such as:
Cilofexor's molecular structure can be represented through various chemical notation systems, including SMILES and InChI formats. Its structural complexity includes:
The structural data highlights the presence of:
Cilofexor undergoes various chemical reactions that contribute to its reactivity and interaction with biological targets. Key reactions include:
Reactions are often monitored using chromatographic techniques to ensure purity and yield, with analytical methods like NMR and IR spectroscopy confirming structural integrity post-reaction .
Cilofexor acts primarily as an agonist for certain nuclear receptors involved in bile acid regulation. Its mechanism includes:
Research indicates that Cilofexor effectively reduces bile acid levels in preclinical models, suggesting its potential efficacy in managing primary sclerosing cholangitis .
Cilofexor exhibits several noteworthy physical properties:
Key chemical properties include:
Relevant analyses typically involve differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability .
Cilofexor's primary application lies within the pharmaceutical domain, specifically in treating liver diseases such as primary sclerosing cholangitis. Its role as a nuclear receptor modulator positions it as a candidate for further research into other hepatic disorders related to bile acid dysregulation.
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2